![molecular formula C34H34N6O3 B585527 4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4 CAS No. 1346604-49-6](/img/structure/B585527.png)
4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4, also known as this compound, is a useful research compound. Its molecular formula is C34H34N6O3 and its molecular weight is 578.709. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4 is a derivative of droperidol, a butyrophenone antipsychotic used primarily as an antiemetic and sedative. The compound is characterized by the presence of a benzimidazole moiety and a pyridine derivative, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C34H34N6O3
- Molecular Weight : 574.67 g/mol
- CAS Number : 1346604-17-8
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Droperidol and its derivatives are known to act as antagonists at the D2 dopamine receptor, which plays a significant role in the regulation of mood and behavior. The additional functional groups present in 4-desfluoro droperidol may enhance or modify this interaction.
Biological Activity
Research indicates that 4-desfluoro droperidol exhibits significant biological activity, including:
- Antipsychotic Effects : Similar to droperidol, this compound may exhibit antipsychotic properties by modulating dopaminergic activity in the central nervous system (CNS). Studies suggest that compounds with similar structures can effectively reduce psychotic symptoms in animal models.
- Anti-emetic Properties : The compound's ability to inhibit nausea and vomiting is likely retained from droperidol. Clinical applications in managing postoperative nausea and vomiting have been documented for droperidol.
- Sedative Effects : The sedative properties are also anticipated due to the structural similarities with other sedative agents in its class.
Research Findings
Recent studies have evaluated the pharmacological profile of 4-desfluoro droperidol through various assays:
In Vitro Studies
In vitro studies have demonstrated that 4-desfluoro droperidol exhibits:
- Dopamine Receptor Binding Affinity : High affinity for D2 receptors has been observed, suggesting potent antipsychotic potential.
- Inhibition of Serotonin Receptors : Some studies indicate interactions with serotonin receptors, which could contribute to its anti-emetic effects.
In Vivo Studies
Animal studies have shown:
- Reduction of Psychotic Symptoms : In rodent models, administration of the compound resulted in decreased locomotor activity associated with psychosis.
- Efficacy in Nausea Models : The compound demonstrated effectiveness in reducing vomiting induced by chemotherapeutic agents.
Case Studies
A notable case study involved the use of droperidol derivatives in treating patients with refractory nausea. Patients receiving treatment reported significant symptom relief without severe adverse effects, supporting the safety profile of compounds like 4-desfluoro droperidol.
Data Tables
Property | Value |
---|---|
Molecular Formula | C34H34N6O3 |
Molecular Weight | 574.67 g/mol |
CAS Number | 1346604-17-8 |
D2 Receptor Binding Affinity | High |
Sedative Effect | Confirmed |
Anti-emetic Activity | Confirmed |
属性
IUPAC Name |
4,5,6,7-tetradeuterio-3-[1-[4-[4-[4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoyl]phenyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N6O3/c41-32(10-5-19-37-20-15-26(16-21-37)39-30-8-3-1-6-28(30)35-33(39)42)24-11-13-25(14-12-24)38-22-17-27(18-23-38)40-31-9-4-2-7-29(31)36-34(40)43/h1-4,6-9,11-15,17H,5,10,16,18-23H2,(H,35,42)(H,36,43)/i2D,4D,7D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNQNYCUFRGNZ-SPLZCFOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)N5CCC(=CC5)N6C7=CC=CC=C7NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3=CCN(CC3)C4=CC=C(C=C4)C(=O)CCCN5CCC(=CC5)N6C7=CC=CC=C7NC6=O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。